molecular formula C19H36NNaO4 B1592913 Sodium N-palmitoyl-L-serinate CAS No. 58725-46-5

Sodium N-palmitoyl-L-serinate

Cat. No. B1592913
CAS RN: 58725-46-5
M. Wt: 365.5 g/mol
InChI Key: XKMKJRANXQGSEK-LMOVPXPDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium N-palmitoyl-L-serinate (NaPMS) is an important surfactant that has been used in a variety of scientific research applications. It is a biocompatible, non-ionic surfactant that is composed of sodium and palmitic acid esterified with L-serine. NaPMS is known for its ability to form stable emulsions and is used in a variety of lab experiments due to its unique properties.

Scientific Research Applications

Dermatological Applications

Sodium N-palmitoyl-L-serinate has been studied for its potential in dermatological applications, particularly in skin barrier function and health. Research indicates that topical application can lower transepidermal water loss rates and accelerate barrier recovery, which is beneficial in conditions like allergic contact dermatitis .

Ceramide Synthesis Stimulation

This compound has shown promise in stimulating ceramide synthesis in human keratinocytes, which is crucial for maintaining skin barrier integrity and function. An increase in ceramide levels can be beneficial for various skin conditions and overall skin health .

Surface Active Properties

Sodium N-palmitoyl-L-serinate exhibits surface-active properties such as surface tension reduction, wetting power, foaming characteristics, emulsion stability, and calcium tolerance. These properties are valuable in the formulation of various cosmetic and pharmaceutical products .

Foam Stability Enhancement

In the field of surfactants, the fatty acyl structure of Sodium N-palmitoyl-L-serinate contributes to better interfacial activity and arrangement at interfaces, improving foam stability which is important for products like shampoos and cleansers .

Platelet Aggregation Inhibition

There is evidence that derivatives of Sodium N-palmitoyl-L-serinate can inhibit platelet aggregation, which is a critical factor in the prevention of thrombosis and cardiovascular diseases .

Bioactive Compound Source

As a natural product, Sodium N-palmitoyl-L-serinate is part of a rich source of bioactive compounds that have been instrumental in research, particularly in understanding complex biological structures and functions .

properties

IUPAC Name

sodium;(2S)-2-(hexadecanoylamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(22)20-17(16-21)19(23)24;/h17,21H,2-16H2,1H3,(H,20,22)(H,23,24);/q;+1/p-1/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMKJRANXQGSEK-LMOVPXPDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40207430
Record name Sodium N-palmitoyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium N-palmitoyl-L-serinate

CAS RN

58725-46-5
Record name Sodium N-palmitoyl-L-serinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058725465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-palmitoyl-L-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40207430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium N-palmitoyl-L-serinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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